molecular formula C7H5Cl2NO B1294676 2,5-Dichlorobenzamide CAS No. 5980-26-7

2,5-Dichlorobenzamide

Cat. No. B1294676
CAS RN: 5980-26-7
M. Wt: 190.02 g/mol
InChI Key: NMHJIYQWKWHDSX-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds have been studied for various biological activities, including their role as antagonists to the serotonin-3 (5-HT3) receptor. The structure of benzamide derivatives can be modified to enhance their activity and specificity towards certain biological targets .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives has been explored in several studies. For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized to evaluate their 5-HT3 receptor antagonistic activity. These derivatives included various heteroalicyclic rings such as pyrrolidine, morpholine, and diazepine rings . Another study reported the synthesis of 3,5-dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride with arylamine compounds. The structures of these compounds were confirmed using nuclear magnetic resonance and infrared spectroscopy, and some were further analyzed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of dichlorobenzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structures of some of these compounds. For example, the crystal structure of 3,5-dichloro-N-(2-chlorophenyl)benzamide was found to crystallize in a triclinic space group, while 3,5-dichloro-N-(4-chlorophenyl)benzamide has a monoclinic Pn symmetry . The molecule of methyl 2-(3-chlorobenzamido)benzoate, another benzamide derivative, was observed to have its chlorobenzamide and benzoate units almost co-planar, which may influence its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of dichlorobenzamide derivatives can lead to various transformations, especially in environmental contexts. For instance, the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, resulting in products such as 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline and N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide through cyclization and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility, stability, and reactivity. For example, in the crystal structure of methyl 2-(3-chlorobenzamido)benzoate, weak hydrogen bonds and π-stacking contribute to the stability of the dimeric structures formed in the crystal lattice . The metabolism of these compounds in biological organisms, such as rats and mice, involves excretion and transformation into various metabolites, which can be studied through techniques like autoradiography .

Scientific Research Applications

Application 1: Synthesis of Benzamides

  • Summary of the Application : Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) . This method is used for the preparation of benzamide derivatives, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application or Experimental Procedures : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
  • Results or Outcomes : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Application 2: Synthesis of Dichlorobenzamide Derivatives

  • Summary of the Application : A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which was prepared from 3,5-dichlorobenzonitrile .
  • Methods of Application or Experimental Procedures : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
  • Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, of which structures of compounds 4 and 6 were established by X-ray crystallography .

Safety And Hazards

2,5-Dichlorobenzamide may cause skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJIYQWKWHDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073985
Record name Benzamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzamide

CAS RN

5980-26-7
Record name 2,5-Dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5980-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JC Fournier, G Catroux - 1972 - hero.epa.gov
PESTAB (17 references)(French) jThe metabolism of benzamide and its mono-and dichlorinated derivatives by cultures of Aspergillus flavus, A. niger, A. fumigatus, and A. nidulans was …
Number of citations: 0 hero.epa.gov
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
The United Kingdom as RMS for the active substance fluopicolide has received an application from the company Bayer CropScience AG to set an import tolerance for the active …
Number of citations: 0 efsa.onlinelibrary.wiley.com
BW Horrom, TE Lynes - Journal of Medicinal Chemistry, 1963 - ACS Publications
A number of substituted aromatic amides have been prepared and their anticonvulsant properties are re-ported. Two compounds, 4-amino-N-cyclopropyl-3, 5-dichIorobenzamide and 4-…
Number of citations: 13 pubs.acs.org
X He, SK Lakkaraju, M Hanscom, Z Zhao, J Wu… - Bioorganic & medicinal …, 2015 - Elsevier
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) are promising therapeutic agents for treating traumatic brain injury (TBI). Using computational …
Number of citations: 25 www.sciencedirect.com
LKJ Tong, WO Kenyon - Journal of the American Chemical …, 1947 - ACS Publications
The apparatus and experimental procedures used in this research are the same as previously employed for investigations of the heats of poly-merization of various esters of methacrylic …
Number of citations: 26 pubs.acs.org
NA Khaled, NS Ahmed, AZ Abdelazem… - Journal of Molecular …, 2023 - Elsevier
In the present study, N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides (5a-h) were prepared and evaluated for their in vitro anticancer activity against three …
Number of citations: 2 www.sciencedirect.com
M Lei, H Feng, E Bai, H Zhou, J Wang, Y Qin… - Organic & …, 2019 - pubs.rsc.org
A series of novel dipeptidyl boronic acid compounds were designed, synthesized and biologically investigated for the inhibition of the β5 subunit of 20S proteasome and several …
Number of citations: 34 pubs.rsc.org
BB Zhan, YH Liu, F Hu, BF Shi - Chemical Communications, 2016 - pubs.rsc.org
The first example of Ni-catalyzed halogenation of (hetero)aryl C–H bonds with lithium halides (LiX, X = Br, I, Cl) using PIP as a removable directing group is reported. This protocol …
Number of citations: 74 pubs.rsc.org
P Hatokova, V Sestak, HB Piskackova… - … of Pharmaceutical and …, 2023 - Elsevier
Ixazomib is the only orally active proteasome inhibitor used in clinical practice as an anticancer drug. The novel, rapid UHPLC-UV assay for ixazomib was developed and applied to the …
Number of citations: 1 www.sciencedirect.com
A Zlatkis - 1952 - search.proquest.com
Halogenation reactions have been and are becoming increasingly important in the manufacture of chemical compounds. The methods by which the halogens are intro duced are …
Number of citations: 0 search.proquest.com

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